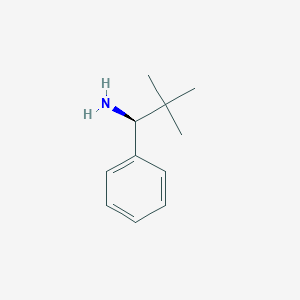
(1S)-2,2-dimethyl-1-phenylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2,2-Dimethyl-1-phenylpropan-1-amine is a chiral amine compound characterized by its unique structural features It consists of a phenyl group attached to a propan-1-amine backbone, with two methyl groups at the second carbon position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2,2-Dimethyl-1-phenylpropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl chloride and isobutyraldehyde.
Formation of Intermediate: The reaction between benzyl chloride and isobutyraldehyde in the presence of a base, such as sodium hydroxide, leads to the formation of an intermediate compound.
Reduction: The intermediate is then subjected to reduction using a reducing agent like lithium aluminum hydride (LiAlH4) to yield (S)-2,2-Dimethyl-1-phenylpropan-1-amine.
Industrial Production Methods: In industrial settings, the production of (S)-2,2-Dimethyl-1-phenylpropan-1-amine may involve large-scale synthesis using continuous flow reactors. This method ensures efficient production with high yield and purity. The reaction conditions are optimized to maintain the desired stereochemistry and minimize by-products.
化学反応の分析
Types of Reactions: (S)-2,2-Dimethyl-1-phenylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert the compound into secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary amines.
Substitution: Substituted amine derivatives.
科学的研究の応用
(S)-2,2-Dimethyl-1-phenylpropan-1-amine has diverse applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (S)-2,2-Dimethyl-1-phenylpropan-1-amine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing signal transduction pathways.
類似化合物との比較
®-2,2-Dimethyl-1-phenylpropan-1-amine: The enantiomer of the compound with different stereochemistry.
2,2-Dimethyl-1-phenylpropan-1-ol: A related compound with a hydroxyl group instead of an amine.
2,2-Dimethyl-1-phenylpropan-1-one: A ketone derivative of the compound.
Uniqueness: (S)-2,2-Dimethyl-1-phenylpropan-1-amine is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and enantioselective reactions.
特性
分子式 |
C11H17N |
|---|---|
分子量 |
163.26 g/mol |
IUPAC名 |
(1S)-2,2-dimethyl-1-phenylpropan-1-amine |
InChI |
InChI=1S/C11H17N/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8,10H,12H2,1-3H3/t10-/m1/s1 |
InChIキー |
INGIGRKEXZOVTB-SNVBAGLBSA-N |
異性体SMILES |
CC(C)(C)[C@@H](C1=CC=CC=C1)N |
正規SMILES |
CC(C)(C)C(C1=CC=CC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Bromo-6-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15205989.png)
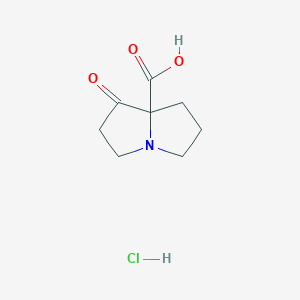
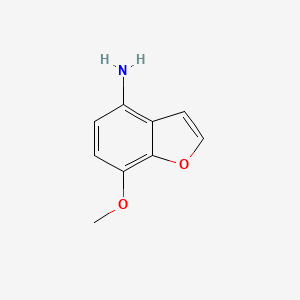
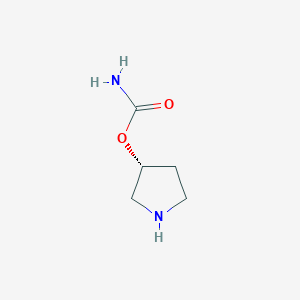



![2,6-Dibromo-7-fluorobenzo[b]furan-3(2H)-one](/img/structure/B15206028.png)
![1-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B15206031.png)
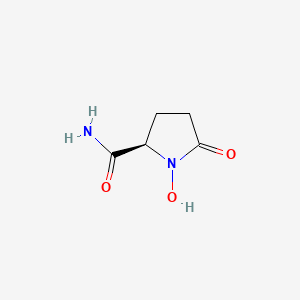
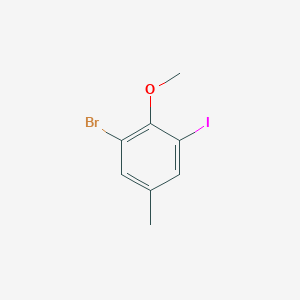
![2-(Aminomethyl)benzo[d]oxazole-7-sulfonamide](/img/structure/B15206046.png)
